molecular formula C12H12N2S B11086090 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B11086090
M. Wt: 216.30 g/mol
InChI Key: WPRXTWSPXRQWDN-UHFFFAOYSA-N
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Description

7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that combines the structural features of thiazole and indole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with an indole derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, sometimes under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Synthesis of 7-Ethyl-2-Methyl-4H-[1,3]Thiazolo[5,4-b]Indole

The synthesis of thiazolo[5,4-b]indoles typically involves multi-step reactions that can yield various derivatives with different substituents. For instance, a common synthetic route includes the cycloaddition of indoline derivatives with α-halo ketones under mild conditions, which has been shown to produce high yields of thiazoloindole derivatives, including this compound .

Anticancer Activity

Research indicates that thiazolo[5,4-b]indoles exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division .

Antimicrobial Properties

Thiazolo[5,4-b]indoles have also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that these compounds can act against both bacterial and fungal strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Some derivatives of thiazolo[5,4-b]indole have shown promise in neuroprotection. They may modulate neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound against human breast cancer cells (MCF-7). The compound was found to significantly inhibit cell growth with an IC50 value in the micromolar range. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway involving caspase activation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .

Data Tables

Property Value/Observation
Synthesis YieldHigh (up to 90% depending on conditions)
Anticancer IC50Micromolar range
Antimicrobial MICComparable to standard antibiotics
Neuroprotective ActivityPositive modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4H-[1,3]thiazolo[5,4-b]indole: Lacks the ethyl group at the 7-position.

    7-ethyl-4H-[1,3]thiazolo[5,4-b]indole: Lacks the methyl group at the 2-position.

    4H-[1,3]thiazolo[5,4-b]indole: Lacks both the ethyl and methyl groups.

Uniqueness

The presence of both the ethyl and methyl groups in 7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound characterized by its thiazole and indole structural features. Its molecular formula is C12H12N2S, and it has a molecular weight of 216.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-aminothiazole with an indole derivative under reflux conditions in solvents like ethanol or acetic acid. Optimization for industrial production may involve continuous flow reactors to enhance yield while adhering to green chemistry principles.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their functions.
  • Receptor Modulation : It can interact with cellular receptors, affecting signaling pathways and leading to various biological responses.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound's effectiveness against various bacterial strains has been noted, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, related thiazole compounds have shown MIC values as low as 6.25 µg/mL against multiple bacterial strains .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and indole moieties significantly influence cytotoxicity against cancer cell lines. Notably:

  • Compounds similar to this compound have demonstrated IC50 values in the range of 10–30 µM against various cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .

Data Table: Biological Activity Overview

Biological ActivityTest MethodologyResult
AntimicrobialMIC AssayMIC = 6.25 µg/mL against bacterial strains
AnticancerIC50 AssayIC50 = 10–30 µM against cancer cell lines

Study on Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was included due to its structural similarities with other active compounds. Results indicated that it exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Study on Anticancer Properties

A separate investigation focused on the anticancer effects of thiazolo-indoles revealed that compounds with similar structures to this compound showed promising results in inhibiting the growth of human glioblastoma U251 cells and melanoma WM793 cells. The study highlighted the importance of specific substituents on the phenyl ring for enhancing cytotoxic activity.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

InChI

InChI=1S/C12H12N2S/c1-3-8-4-5-10-9(6-8)11-12(14-10)15-7(2)13-11/h4-6,14H,3H2,1-2H3

InChI Key

WPRXTWSPXRQWDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=C(S3)C

Origin of Product

United States

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